4-Fluororesorcinol
Overview
Description
Synthesis Analysis
The synthesis of 4-fluororesorcinol has been achieved through two distinct methods. The first method involves the direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite at -78 °C, followed by demethylation with 48% HBr in acetic acid, resulting in an overall yield of 60% . The second, more efficient method starts with the fluorination of 2,6-dimethoxyacetophenone, leading to 2,6-dimethoxy-3-fluoroacetophenone, which upon heating under reflux in 48% HBr in acetic acid, yields 4-fluororesorcinol with an improved overall yield of 74% . This latter method is preferred for the preparation of 4-fluororesorcinol.
Molecular Structure Analysis
Chemical Reactions Analysis
The papers provided do not offer extensive information on the chemical reactions of 4-fluororesorcinol itself. However, the synthesis of various fluorinated compounds, such as 4-fluoro-glutamines , 4-fluoroisochromanones , and 4-fluoropyrrolidine derivatives , indicates that fluorine substitution can significantly alter the reactivity and properties of molecules, making them useful in medicinal chemistry and as potential imaging agents for tumors.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluororesorcinol are not explicitly detailed in the provided papers. However, the presence of a fluorine atom is known to influence the acidity of adjacent hydroxyl groups, potentially affecting the compound's solubility, boiling point, and stability. The synthesis papers suggest that 4-fluororesorcinol can be obtained in a relatively pure state, which is important for its application in further chemical reactions .
Scientific Research Applications
Enhanced Chemotherapeutic Agents
- Prodrug Development: Research has been focused on the biomodulation of 5-Fluorouracil (5-FU) to improve its cytotoxicity and therapeutic effectiveness in the treatment of advanced disease. The development of prodrugs, such as capecitabine, UFT, and S-1, aims to enhance the efficacy while minimizing toxicity, showcasing a potential application area for 4-Fluororesorcinol in modifying drug properties for better clinical outcomes (Malet-Martino & Martino, 2002).
Toxicity and Drug Safety
- Toxicity Assessment: The toxicity of fluorophores, including those potentially derived from 4-Fluororesorcinol, has been a critical area of investigation. Understanding the toxicological profiles of these compounds is essential for their safe application in molecular imaging and diagnosis. A literature review of the toxicity of widely used fluorophores highlighted the importance of evaluating cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity to ensure the safety of these compounds in clinical applications (Alford et al., 2009).
Radiative Decay Engineering
- Biophysical and Biomedical Applications: The concept of radiative decay engineering (RDE) has been explored to modify the emission of fluorophores by increasing or decreasing their radiative decay rates. This approach can significantly impact the design of fluorescent probes for medical diagnostics and treatment, suggesting another potential application for 4-Fluororesorcinol in the development of novel diagnostic tools (Lakowicz, 2001).
Fluorescent Chemosensors
- Detection of Analytes: The development of chemosensors based on specific fluorophoric platforms has shown potential in detecting various analytes, including metal ions and neutral molecules. This area of research highlights the utility of chemical compounds like 4-Fluororesorcinol in crafting sensitive and selective sensors for biomedical and environmental monitoring applications (Roy, 2021).
Safety And Hazards
When handling 4-Fluororesorcinol, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Relevant Papers
Several papers have been published on the synthesis of 4-Fluororesorcinol . These papers provide valuable insights into the synthesis methods and potential applications of 4-Fluororesorcinol.
properties
IUPAC Name |
4-fluorobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOIJNIQXJYQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441640 | |
Record name | 4-Fluororesorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluororesorcinol | |
CAS RN |
103068-41-3 | |
Record name | 4-Fluororesorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-1,3-dihydroxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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